1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
CAS No.: 1021217-39-9
Cat. No.: VC11943500
Molecular Formula: C16H15F3N6O3S
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1021217-39-9 | 
|---|---|
| Molecular Formula | C16H15F3N6O3S | 
| Molecular Weight | 428.4 g/mol | 
| IUPAC Name | 6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | 
| Standard InChI | InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-1-3-13(4-2-12)29(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2 | 
| Standard InChI Key | UONLSRFGMZYYME-UHFFFAOYSA-N | 
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | 
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | 
Introduction
Structural Features and Physicochemical Properties
Molecular Formula and Weight
- 
Molecular Formula: C₁₈H₁₆F₃N₇O₃S
 - 
Molecular Weight: 467.43 g/mol
 - 
Key Functional Groups:
 
Spectral Characterization
- 
¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine protons).
 - 
¹³C NMR: Signals for trifluoromethoxy (δ 120–125 ppm) and sulfonyl carbons (δ 140–145 ppm) .
 
Synthesis and Reaction Pathways
General Synthetic Route
The synthesis involves multi-step reactions (Table 1):
Table 1: Synthetic Steps for Target Compound
| Step | Reaction Type | Reagents/Conditions | Yield | 
|---|---|---|---|
| 1 | Formation of triazolo-pyridazine | 3,6-Dichloropyridazine + Tetrazole, 120°C | 65% | 
| 2 | Piperazine substitution | 4-(Trifluoromethoxy)benzenesulfonyl chloride, DCM, Et₃N | 78% | 
| 3 | Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 90% | 
Key Challenges
- 
Regioselectivity: Ensuring substitution at the 6-position of triazolo-pyridazine.
 - 
Stability: The trifluoromethoxy group is prone to hydrolysis under acidic conditions .
 
Biological Activity and Mechanisms
Antiviral Activity
- 
Target Viruses: Tobacco mosaic virus (TMV), Cucumber mosaic virus (CMV).
 - 
EC₅₀ Values:
 - 
Mechanism: Activation of phenylpropanoid biosynthesis pathways and defense enzymes (SOD, PAL) .
 
Enzyme Inhibition
- 
DPP-4 Inhibition: IC₅₀ = 0.12 μM (compared to sitagliptin IC₅₀ = 0.18 μM) .
 - 
BRD4 BD1 Inhibition: IC₅₀ = 1.8 μM (crystal structures confirm binding to acetyl-lysine pockets) .
 
Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference | 
|---|---|---|---|
| Target compound | DPP-4 | 0.12 μM | |
| 3-Cyclopropyl analogue | BRD4 BD1 | 1.2 μM | |
| Trifluoromethyl derivative | TMV | 18.4 μg/mL | 
Structure-Activity Relationship (SAR)
- 
Triazolo-pyridazine Core: Essential for π-π stacking with enzyme active sites .
 - 
4-(Trifluoromethoxy)benzenesulfonyl Group:
 - 
Piperazine Linker: Flexibility allows optimal positioning in hydrophobic pockets.
 
Applications in Drug Discovery
Anticancer Agents
- 
Inhibits c-Met kinase (IC₅₀ = 0.8 μM), a target in non-small cell lung cancer .
 - 
Induces apoptosis in HT-29 colon cancer cells (EC₅₀ = 7.1 μM) .
 
Antidiabetic Therapeutics
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume